molecular formula C14H10F3N5S B1406989 4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine CAS No. 1823183-29-4

4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine

Cat. No. B1406989
CAS RN: 1823183-29-4
M. Wt: 337.33 g/mol
InChI Key: VCMXLSNRBGKWAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-(Trifluoromethyl)aniline with thiosemicarbazide in the presence of a catalyst . The reaction proceeds through a series of steps involving the formation of an intermediate compound, which is then converted to the final product .


Molecular Structure Analysis

The molecular structure of “4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine” consists of a pyrimidine ring attached to a thiazole ring via a carbon atom. The thiazole ring is further substituted with a trifluoromethyl aniline group.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine” include a boiling point of 83 °C/12 mmHg (lit.), a density of 1.283 g/mL at 25 °C (lit.), and a refractive index n20/D 1.483 (lit.) .

Scientific Research Applications

CDK Inhibitors in Cancer Therapy

4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine, as part of the 2-anilino-4-(thiazol-5-yl)pyrimidine family, has shown significant potential in cancer therapy as inhibitors of cyclin-dependent kinases (CDKs). Wang et al. (2004) reported the synthesis and structure-activity relationships of these compounds, highlighting their effectiveness against CDK2, a critical kinase in cell cycle regulation. The study also discussed the compounds' antiproliferative and proapoptotic effects, consistent with CDK2 and CDK9 inhibition, demonstrating their potential as cancer therapeutics (Wang et al., 2004).

Development of Novel Antitumor Agents

The development of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to 4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine has been a focus in the search for new antitumor agents. Maftei et al. (2016) synthesized derivatives incorporating bioactive moieties such as pyrazole and pyrazolo[3,4-d]pyrimidine, achieving improved lipophilicity for enhanced cell wall penetration. These compounds exhibited significant in vitro anticancer activity against a panel of cell lines (Maftei et al., 2016).

Synthesis and Biological Activity Analysis

Further studies have focused on the synthesis of related compounds and their biological activities. For instance, Vovk et al. (2010) detailed the synthesis of (4-trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles, starting from commercially available 4-trifluoromethoxyaniline. These compounds were prepared using methods like the Paal-Knorr method and heterocyclization with thioamides/thioureas, contributing to the exploration of trifluoromethyl-containing compounds in various biological applications (Vovk et al., 2010).

Herbicidal and Fungicidal Applications

Beyond cancer therapy, derivatives of 4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine have been explored for herbicidal and fungicidal applications. Li et al. (2014) synthesized a series of novel compounds demonstrating moderate herbicidal activity against Brassica campestris L. at certain concentrations. These findings open avenues for the application of these compounds in agriculture (Li et al., 2014).

properties

IUPAC Name

5-(2-aminopyrimidin-4-yl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5S/c15-14(16,17)8-1-3-9(4-2-8)21-13-20-7-11(23-13)10-5-6-19-12(18)22-10/h1-7H,(H,20,21)(H2,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMXLSNRBGKWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC2=NC=C(S2)C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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